molecular formula C21H19NO4 B1391488 Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid CAS No. 1185295-07-1

Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid

Cat. No.: B1391488
CAS No.: 1185295-07-1
M. Wt: 349.4 g/mol
InChI Key: PSVIYSJIJLCHPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid typically involves the protection of the amine group using the fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through various methods, including the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group acts as a protecting group for amines, allowing for selective reactions to occur at other functional groups. This selective protection is crucial in peptide synthesis, where the Fmoc group can be removed under mild conditions using piperidine, leaving other sensitive groups intact .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-tetrahydropyridine
  • 1,2,3,6-tetrahydropyridine
  • 2,3,4,5-tetrahydropyridine

Uniqueness

Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid is unique due to the presence of the Fmoc protecting group, which provides selective protection for amines. This feature makes it particularly valuable in peptide synthesis and other applications where selective protection is required .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,19H,10-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVIYSJIJLCHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 2
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 5
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 6
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid

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